![molecular formula C14H15N3O2 B6338699 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1269639-69-1](/img/structure/B6338699.png)
4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point, solubility in water, and molar mass can be determined .Scientific Research Applications
- Imidazo[4,5-c]pyridines have demonstrated antiviral properties . Researchers have explored their potential against viral infections, including influenza, herpes simplex, and human immunodeficiency virus (HIV).
- Imidazo[4,5-c]pyridines have been investigated as antimicrobial agents . Their activity against bacteria, fungi, and parasites makes them promising candidates for drug development.
- Imidazo[4,5-c]pyridines, including our compound, can inhibit histone methyltransferases (e.g., EZH2) . These enzymes play a crucial role in gene expression regulation.
- The compound’s core structure is present in 3-deazaneplanocin A (DZNep), which has shown activity against EVD .
- For instance, pyridine-4-carboxylic acid derivatives have been functionalized onto magnetic nanoparticles for catalytic applications . These catalysts facilitate the synthesis of complex molecules under solvent-free conditions.
Antiviral Activity
Antimicrobial Applications
Histone Methyltransferase Inhibition
Ebola Virus Disease (EVD)
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of antihypertensive compounds . Antihypertensive drugs often target various receptors and enzymes involved in blood pressure regulation, such as angiotensin-converting enzyme (ACE), angiotensin II receptor, and calcium channels.
Mode of Action
Given its use in the synthesis of antihypertensive compounds , it may interact with its targets to modulate blood pressure. This could involve inhibiting enzymes or blocking receptors that play a role in vasoconstriction, thus promoting vasodilation and reducing blood pressure.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-2-4-9(5-3-8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMLVLKDZPLJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
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